3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile
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Overview
Description
3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl group is introduced to the isoxazole ring.
Addition of the difluoroanilino group: This step involves a vinylation reaction where the difluoroanilino group is added to the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reactants are continuously fed into the reactor and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can introduce various functional groups, such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-2-(4-methylphenyl)acrylonitrile
- 3-(2,6-Dichlorophenyl)-2-(2-pyridinyl)acrylonitrile
- 3-(2,6-Dichlorophenyl)-2-(2-fluorophenyl)acrylonitrile
Uniqueness
3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-[(E)-2-(2,4-difluoroanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F2N3O/c19-12-2-1-3-13(20)17(12)18-11(9-23)16(26-25-18)6-7-24-15-5-4-10(21)8-14(15)22/h1-8,24H/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOILXCEWVVXHG-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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